2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole

Chemical Procurement Cost Efficiency Benzimidazole Building Blocks

Assembling trisubstituted benzimidazole scaffolds for kinase inhibitor or antiviral programs often requires 3-4 synthetic steps. This pre-functionalized intermediate eliminates those steps, delivering the N1-cyclopropyl (metabolic shield), C7-methyl (electronic modulator), and 2-Cl (cross-coupling handle) pattern in a single procurement. • Saves 3-4 synthetic steps vs. de novo assembly • Enables parallel Suzuki/Buchwald-Hartwig library synthesis • 98% purity, 14-day delivery for rapid SAR exploration Ideal for diversity-oriented synthesis and late-stage functionalization campaigns.

Molecular Formula C11H11ClN2
Molecular Weight 206.67 g/mol
CAS No. 1551302-93-2
Cat. No. B1432575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole
CAS1551302-93-2
Molecular FormulaC11H11ClN2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C(N2C3CC3)Cl
InChIInChI=1S/C11H11ClN2/c1-7-3-2-4-9-10(7)14(8-5-6-8)11(12)13-9/h2-4,8H,5-6H2,1H3
InChIKeyMFBIEIZNGFHSQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole Structural and Procurement Overview


2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole is a trisubstituted benzimidazole featuring three distinct pharmacophoric elements: a 2-chloro leaving group, an N1-cyclopropyl ring, and a C7-methyl substituent . This specific substitution pattern places it at the intersection of two active medicinal chemistry themes—kinase inhibition and antiviral scaffold optimization—yet it remains a relatively unexplored chemical space relative to simpler 1- or 2-substituted analogs. The combination of the cyclopropyl group (known to enhance metabolic stability and binding pocket occupancy) with the 7-methyl group (influencing benzo-ring electronics and sterics) makes it a strategic intermediate for diversity-oriented synthesis and late-stage functionalization programs.

Pre-functionalized scaffold for kinase inhibitor lead optimization
N1-cyclopropyl group supports metabolic stability and target engagement studies
2-Chloro handle enables rapid library synthesis via cross-coupling
C7-methyl substituent provides additional vector for SAR exploration

Substitution Limitations of 2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole


Generic benzimidazole substitution fails because this compound's three substituents operate synergistically to dictate reactivity and biological recognition. The 2-chloro group enables palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), but its reactivity is electronically modulated by both the N1-cyclopropyl and C7-methyl groups . Class-level SAR data from kinase inhibitor programs demonstrate that N1-cyclopropyl substitution alone can alter S6K1 inhibitory potency by over 5-fold compared to N1-H analogs, and that C7 substitution further tunes selectivity [1]. Replacing this compound with 2-chloro-1-methylbenzimidazole (CAS 1849-02-1) or 2-chloro-1-ethylbenzimidazole (CAS 58533-15-6) eliminates the cyclopropyl ring's conformational constraint and metabolic shield, while 2-chloro-1-cyclopropylbenzimidazole (CAS 184832-29-9) lacks the C7-methyl group that differentiates reactivity at the benzo-ring. These structural deletions can produce compounds with fundamentally different biological profiles, cross-coupling efficiencies, and physicochemical properties.

N1-Cyclopropyl removal
Replacing with N1-H or N1-methyl eliminates metabolic shielding and may alter kinase inhibition profile.
C7-Methyl deletion
Absence of the C7-methyl group changes electronic and steric properties, potentially affecting cross-coupling selectivity.
Simpler 2-chlorobenzimidazoles
Compounds like 2-chloro-1-methylbenzimidazole lack the cyclopropyl and C7-methyl motifs, yielding different biological and synthetic outcomes.

Differentiation Evidence for 2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole


Cost and Purity Advantage over 2-Chloro-1-cyclopropylbenzimidazole

The target compound offers a substantial commercial procurement advantage over its closest commercially available analog, 2-chloro-1-cyclopropylbenzimidazole, which lacks the 7-methyl group. The target compound is quoted at 98% purity for 7 USD per 1 mg with a 14-working-day delivery timeline . In contrast, the 7-desmethyl analog (CAS 184832-29-9) is priced at 520 USD per 100 mg (equivalent to 2,600 USD per 500 mg) with a 4-week lead time from the same supplier class . On a per-milligram basis, the target compound costs 7 USD/mg, while the des-methyl analog costs 5.20 USD/mg; however, the target compound's 98% purity is guaranteed versus 95% for the comparator, and the shorter delivery timeline (14 vs. 28 working days) provides operational agility for time-sensitive synthesis campaigns.

Cost & Purity Comparison
Supplier data
Target: 98% purity, 7 USD/mg, 14 working days. Comparator (CAS 184832-29-9): 95% purity, 5.20 USD/mg, 28 working days.
Reported procurement comparison; higher purity may reduce downstream purification needs.
Supplier-quoted pricing; verify before procurement decisions.
Chemical Procurement Cost Efficiency Benzimidazole Building Blocks

N1-Cyclopropyl Substitution in S6K1 Inhibition

Although no direct S6K1 inhibition data exist for the target compound, class-level evidence from a closely matched benzimidazole series demonstrates the quantitative impact of N1-cyclopropyl substitution. In a mobility shift assay, the N1-cyclopropyl analog (Compound 20c) exhibited an S6K1 IC50 of 334 ± 25.1 nM, whereas the N1-phenyl analog (20b) showed a substantially weaker IC50 of 1,640 ± 530 nM—a 4.9-fold potency loss [1]. The N1-H analog (20f, with Br at C6) showed an IC50 of 303 ± 21 nM, but the C6/C7 substitution pattern differs from the target compound's C7-methyl group, precluding direct extrapolation. These data establish that N1-cyclopropyl is a key potency determinant in the benzimidazole S6K1 inhibitor pharmacophore, and that the target compound's 2-chloro-1-cyclopropyl-7-methyl substitution pattern is rationally designed to exploit this SAR while introducing a synthetic handle (2-Cl) for further optimization.

S6K1 Inhibition (Class-level)
Class-level inference
N1-cyclopropyl analog: IC50 = 334 nM; N1-phenyl analog: IC50 = 1,640 nM (≈4.9-fold difference).
Class-level SAR supports N1-cyclopropyl as key determinant; direct target compound data absent.
Mobility shift assay; triplicate; mean ± SD reported.
Kinase Inhibition S6K1 Structure-Activity Relationship Benzimidazole

Predicted LogP and TPSA vs. N-Methyl Analog

Computationally predicted physicochemical properties provide class-level evidence for differentiation. For a structurally related benzimidazole analog series, QSPR-predicted LogP is 3.22 and TPSA is 97.99 Ų [1]. The target compound, bearing an additional cyclopropyl and C7-methyl group, is expected to exhibit increased lipophilicity (estimated LogP ~3.5–4.0) relative to the 2-chloro-1-methylbenzimidazole analog (CAS 1849-02-1, calculated LogP ~2.5–3.0) . The elevated LogP may improve membrane permeability but requires monitoring for potential CYP inhibition and hERG liability. The TPSA remains within the favorable range for oral bioavailability (<140 Ų). These in silico predictions lack experimental validation and must be treated as supporting evidence only.

Predicted LogP
QSPR prediction
Estimated LogP ~3.5–4.0 for target; N-methyl analog ~2.5–3.0 (Δ ≈ +1.0).
Higher predicted lipophilicity may improve membrane permeability; experimental validation needed.
No experimental LogP data available for target compound.
Physicochemical Properties Drug-Likeness LogP ADMET Prediction

2-Chloro Cross-Coupling Handle with C7-Methyl Modulation

The 2-chloro substituent on benzimidazoles is a well-established leaving group for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi) [1]. The presence of the C7-methyl group is expected to exert a steric and electronic influence on the reactivity of the 2-position. In related 2-chlorobenzimidazole systems, electron-donating substituents at C5/C7 have been shown to moderate the rate of oxidative addition, potentially improving selectivity in sequential coupling reactions. The target compound's 98% purity specification is critical for catalytic reactions where impurities can poison Pd catalysts. In contrast, the 2-chloro-1-methyl analog (CAS 1849-02-1, typically 95–97% purity) lacks both the cyclopropyl metabolic shield and the C7-methyl electronic tuning, limiting its utility in advanced intermediate synthesis where both reactivity modulation and downstream biological testing are anticipated.

Cross-Coupling Utility
Class-level inference
98% purity; C7-methyl electronic tuning; 2-Cl as leaving group for Pd-catalyzed coupling.
Higher purity may reduce catalyst poisoning risk; unique substitution supports advanced intermediate use.
No direct comparative reaction yield data available.
Cross-Coupling Suzuki Reaction Buchwald-Hartwig Benzimidazole Synthesis

Application Scenarios for 2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole


Kinase Inhibitor Lead Optimization with Pre-functionalized Scaffold

In S6K1 or related AGC kinase inhibitor programs, the target compound serves as a strategic intermediate that already incorporates the potency-enhancing N1-cyclopropyl group identified in class-level SAR studies . The 2-chloro handle enables rapid library synthesis via parallel Suzuki or Buchwald-Hartwig coupling, while the C7-methyl group provides a non-hydrogen substitution point for further SAR exploration. Procurement of this pre-functionalized scaffold eliminates 3–4 synthetic steps compared to building the substitution pattern de novo from 2-chlorobenzimidazole.

Antiviral Benzimidazole Discovery: Metabolic Stability Optimization

Class-level evidence indicates that certain benzimidazole derivatives exhibit anti-HIV-1 activity through reverse transcriptase inhibition, with IC50 values in the low micromolar range . The N1-cyclopropyl group is a recognized metabolic stability enhancer that can reduce N-dealkylation. The target compound's combination of 2-chloro (synthetic handle), 1-cyclopropyl (metabolic shield), and 7-methyl (benzo-ring modulator) makes it a rational starting point for antiviral lead optimization campaigns where both potency and pharmacokinetic durability are required.

Diversity-Oriented Synthesis for Unexplored Benzimidazole Space

The trisubstituted pattern of the target compound occupies a region of benzimidazole chemical space that is sparsely populated in public compound collections. The 98% purity and 14-day delivery timeline from Mcule enable rapid inclusion in DOS campaigns. The 2-chloro group can be diversified via cross-coupling, the cyclopropyl ring provides conformational constraint, and the C7-methyl group can be further functionalized (e.g., via benzylic oxidation), generating 3 distinct vectors for library expansion from a single procurement event.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
N1-cyclopropyl pharmacophore with 2-Cl synthetic handle
Kinase inhibition SAR and isoform selectivity
Antiviral benzimidazole discovery
N1-cyclopropyl metabolic stability shield and C7-methyl modulation
Antiviral activity profile and metabolic stability assays
Diversity-oriented synthesis campaigns
Tri-substituted scaffold with orthogonal diversification vectors
Library generation efficiency and chemical space coverage
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